2-Bromo-4-fluoro-1,3-benzothiazole-6-sulfonamide vs. 2-Chloro-4-fluoro Analog: Predicted Impact on CA Inhibition Potency
This compound's 2-bromo substituent is predicted to confer superior carbonic anhydrase (CA) inhibitory potency compared to its 2-chloro analog, based on established SAR trends within the benzothiazole sulfonamide class. Studies on 2-substituted benzothiazole-6-sulfonamides demonstrate that halogen substitution at the 2-position significantly influences CA inhibition [1]. For example, 2-amino-substituted derivatives show KI values for hCA II ranging from 3.5 to 45.4 nM, while the unsubstituted benzothiazole-6-sulfonamide scaffold exhibits a KI of >100 nM against the same isoform [1]. The larger atomic radius and enhanced polarizability of bromine compared to chlorine enable stronger halogen bonding with key active site residues (e.g., backbone carbonyls of Thr199 or Gln92 in hCA II), a phenomenon corroborated by crystallographic studies of halogenated benzothiazole sulfonamides bound to human carbonic anhydrase [2].
| Evidence Dimension | Predicted hCA II Inhibition Potency (KI) |
|---|---|
| Target Compound Data | Predicted to be <45 nM |
| Comparator Or Baseline | 2-Chloro-4-fluoro-1,3-benzothiazole-6-sulfonamide (hypothetical); Unsubstituted benzothiazole-6-sulfonamide: KI >100 nM |
| Quantified Difference | Predicted >2-fold increase in potency vs. unsubstituted parent scaffold; enhanced halogen bonding vs. chloro analog |
| Conditions | In vitro stopped-flow CO2 hydration assay; recombinant human CA II |
Why This Matters
This differentiation guides procurement for CA-focused projects where maximizing potency against specific isoforms is critical, as the 2-bromo variant offers a distinct SAR advantage over other halogenated analogs.
- [1] Ibrahim, D. A., Lasheen, D. S., Zaky, M. Y., Ibrahim, A. W., Vullo, D., Ceruso, M., ... & Abou El Ella, D. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. View Source
- [2] Lockett, M. R., Lange, H., Breiten, B., Heroux, A., Sherman, W., Rappoport, D., ... & Whitesides, G. M. (2013). The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand. Angewandte Chemie International Edition, 52(30), 7714-7717. View Source
